1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide
Description
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-cyano-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-7-4-9(14-15)13-10(16)11(8-12)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,14,16) |
InChI Key |
QIHRUUYTXYDKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanone in the presence of a dehydrating agent to form the corresponding cyclopentane derivative. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, followed by the addition of an amine to form the final carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Agrochemicals: The compound is used in the development of insecticides and herbicides, targeting specific pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, with unique properties for various applications.
Mechanism of Action
The mechanism of action of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide can be compared with other similar compounds such as:
1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
1-cyano-1H-pyrazole-3-carboxamide: Lacks the cyclopentane ring, leading to different structural and functional properties.
N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide: Lacks the cyano group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
